molecular formula C6H7NO3 B8450983 2-Hydroxy-1-(5-methylisoxazol-3-yl)ethanone

2-Hydroxy-1-(5-methylisoxazol-3-yl)ethanone

Cat. No.: B8450983
M. Wt: 141.12 g/mol
InChI Key: TVRRLFHMTUGRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-1-(5-methylisoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

2-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)ethanone

InChI

InChI=1S/C6H7NO3/c1-4-2-5(7-10-4)6(9)3-8/h2,8H,3H2,1H3

InChI Key

TVRRLFHMTUGRMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Diazo-1-(5-methylisoxazol-3-yl)ethanone (7.0 g, 46 mmol) was dissolved in diethyl ether (100 ml) and trifluoroacetic acid (25 ml) and water (100 ml) were added. The solution was stirred at room temperature for 2 hours, then the diethyl ether was removed in vacuo and the aqueous solution was stirred at room temperature for 18 hours. Further water (100 ml) was added and the aqueous solution was extracted twice with ethyl acetate. The organic extracts were washed successively with water, 10% aqueous potassium carbonate solution and brine, and dried (Na2SO4). Evaporation of the solvent yielded the title-compound as a pale solid (4.0 g, 61%), 1H NMR (360 MHz, CDCl3) 2.52 (3H, s), 4.90 (2H, s), 6.44 (1H, s).
Name
2-Diazo-1-(5-methylisoxazol-3-yl)ethanone
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
61%

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